Rutin sulfate
Overview
Description
Rutin sulfate is a derivative of rutin, a naturally occurring flavonoid glycoside found in various plants such as buckwheat, citrus fruits, and tea leaves. Rutin itself is known for its antioxidant, anti-inflammatory, and vascular-protective properties. The sulfate derivative enhances the solubility and bioavailability of rutin, making it more suitable for various applications in medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rutin sulfate can be synthesized by reacting rutin with sulfur trioxide-trimethylamine complex in an organic solvent such as pyridine. The reaction typically occurs at room temperature and involves the formation of a sulfate ester bond between the hydroxyl groups of rutin and the sulfur trioxide complex .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where rutin is dissolved in an appropriate solvent, and sulfur trioxide-trimethylamine complex is gradually added. The reaction mixture is then stirred at controlled temperatures to ensure complete sulfation. The product is purified through crystallization or chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Rutin sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products.
Reduction: It can be reduced to its aglycone form, quercetin, under specific conditions.
Substitution: The sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the sulfate groups.
Major Products Formed:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Quercetin and its derivatives.
Substitution: Various substituted flavonoid derivatives depending on the nucleophile used.
Scientific Research Applications
Rutin sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant and anti-inflammatory properties in cellular and molecular biology.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, inflammation, and oxidative stress-related disorders.
Industry: Utilized in the formulation of cosmetics and nutraceuticals due to its enhanced solubility and bioavailability
Mechanism of Action
Rutin sulfate exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Vascular Protection: It strengthens capillaries and reduces vascular permeability by stabilizing endothelial cells and preventing the degradation of collagen and elastin
Comparison with Similar Compounds
Quercetin: The aglycone form of rutin, known for its potent antioxidant and anti-inflammatory properties.
Troxerutin: A semi-synthetic derivative of rutin used for its vascular-protective effects.
Hesperidin: Another flavonoid glycoside with similar antioxidant and anti-inflammatory activities.
Uniqueness of Rutin Sulfate: this compound stands out due to its enhanced solubility and bioavailability compared to its parent compound, rutin. This makes it more effective in various applications, particularly in medicine and industry, where solubility is a critical factor .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16.H2O4S/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;1-5(2,3)4/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXKRQZMTKNFHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O20S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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